Home > Products > Screening Compounds P107057 > 8-Bromoguanosine-13C2,15N
8-Bromoguanosine-13C2,15N -

8-Bromoguanosine-13C2,15N

Catalog Number: EVT-13992151
CAS Number:
Molecular Formula: C10H12BrN5O5
Molecular Weight: 365.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromoguanosine-13C2,15N is a chemically modified nucleoside derived from guanosine, featuring a bromine atom at the 8-position of the purine ring. This compound is notable for its isotopic labeling, which includes two carbon-13 and one nitrogen-15 atoms. It is primarily utilized in biochemical research as an intermediate in the synthesis of other nucleoside derivatives, particularly 8-Aminoguanosine-13C2,15N, which serves as a potent inhibitor of purine nucleoside phosphorylase .

Source

The compound is synthesized from guanosine through various chemical reactions involving bromination and isotopic labeling techniques. It can be sourced from chemical suppliers specializing in isotopically labeled compounds .

Classification

8-Bromoguanosine-13C2,15N is classified as a nucleoside analog due to its structural similarity to natural nucleosides. Its unique isotopic composition makes it valuable for studies involving nucleic acid interactions and dynamics .

Synthesis Analysis

Methods

The synthesis of 8-Bromoguanosine-13C2,15N typically involves the following steps:

  1. Bromination: Guanosine undergoes bromination at the 8-position using brominating agents.
  2. Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes can be achieved through specific synthetic routes that utilize labeled precursors or through direct synthesis methods that allow for the introduction of these isotopes during the reaction process.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the synthesized compound .

Molecular Structure Analysis

Structure

8-Bromoguanosine-13C2,15N has a molecular formula of C10H1213C2BrN515O5C_{10}H_{12}^{13}C_2BrN_5^{15}O_5 and a molecular weight of approximately 365.115 g/mol . The structure features:

  • A purine base (guanine) with a bromine substituent at the 8-position.
  • A ribose sugar moiety attached at the 1-position.
  • Isotopic substitutions at specific carbon and nitrogen positions.

Data

The compound exhibits a melting point greater than 200°C (decomposes) and shows slight solubility in DMSO and methanol when heated .

Chemical Reactions Analysis

Reactions

8-Bromoguanosine-13C2,15N participates in various chemical reactions typical of nucleoside analogs:

  1. Phosphorylation: It can be phosphorylated to form nucleotide analogs.
  2. Glycosidic Bond Formation: The compound can engage in reactions that lead to the formation of glycosidic bonds with other nucleobases or sugar moieties.

Technical Details

The reactivity of 8-Bromoguanosine is influenced by the presence of the bromine atom, which can facilitate nucleophilic substitution reactions. Additionally, its isotopic labeling allows for tracking in biochemical assays .

Mechanism of Action

Process

The mechanism of action for compounds like 8-Bromoguanosine-13C2,15N typically involves their incorporation into RNA or DNA during replication or transcription processes. This incorporation can lead to altered base pairing properties or structural conformations within nucleic acid structures.

Data

Research indicates that 8-bromoguanosine residues can promote the formation of Z-RNA structures under specific conditions, which may have implications for understanding RNA functionality and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Melting Point: Decomposes above 200°C.
  • Solubility: Slightly soluble in DMSO; slightly soluble in heated methanol.

Chemical Properties

  • Molecular Formula: C10H12BrN5O5C_{10}H_{12}BrN_5O_5
  • Molecular Weight: Approximately 365.115 g/mol.
  • Storage Conditions: Recommended to be stored in a refrigerator to maintain stability .
Applications

8-Bromoguanosine-13C2,15N finds applications primarily in scientific research:

  1. Biochemical Studies: Used as an intermediate in synthesizing other biologically relevant compounds.
  2. Labeling Studies: Its isotopic labeling makes it useful for tracing metabolic pathways and studying nucleic acid interactions.
  3. Drug Development: Investigated for potential therapeutic applications due to its inhibitory effects on purine nucleoside phosphorylase .
Isotopic Labeling Strategies in Nucleoside Analog Synthesis

Enzymatic Incorporation of ¹³C and ¹⁵N Isotopes in Purine Derivatives

T7 RNA Polymerase-Mediated Transcription serves as the primary enzymatic method for incorporating isotopically labeled purine derivatives into RNA sequences. This approach utilizes 8-Bromoguanosine-¹³C₂,¹⁵N-5'-triphosphate as a substrate during in vitro transcription. The triphosphate form is efficiently recognized by T7 RNA polymerase, which incorporates the labeled analog into elongating RNA chains opposite cytidine residues in DNA templates. A significant advantage of this method is its capacity to produce milligram quantities of RNA oligonucleotides (20-150 nt) with site-specific isotopic labels. However, transcriptional fidelity requires optimization to minimize non-templated nucleotide additions, particularly at the 3'-terminus, which can be mitigated through template engineering and modified nucleotides [2] [6].

Ribozyme-Enabled Termination Control ensures precise ends for enzymatic incorporation. The hammerhead (HH) ribozyme sequence incorporated upstream of the target sequence enables self-cleavage to generate homogeneous 5'-ends, while the hepatitis delta virus (HDV) ribozyme downstream controls 3'-end homogeneity. This strategy is crucial for producing RNA fragments with terminal 8-Bromoguanosine-¹³C₂,¹⁵N suitable for segmental ligation approaches in larger RNA constructs. The HH ribozyme specifically cleaves after GUC sequences, generating a 5'-hydroxyl group on the target RNA, whereas the HDV ribozyme creates a 2',3'-cyclic phosphate terminus [2] [7].

Chemo-Enzymatic Nucleotide Synthesis enables efficient production of the triphosphate precursor. This hybrid approach combines chemical synthesis of site-specifically labeled nucleobases (e.g., ¹³C₂,¹⁵N-guanine) with enzymatic phosphorylation and ribosylation. The labeled guanine is enzymatically coupled to ¹³C-ribose using purine nucleoside phosphorylase, followed by sequential kinase reactions to yield the triphosphate form. Compared to uniform isotopic labeling methods, this strategy achieves >80% yield with superior isotopic purity and minimal ¹³C-¹³C coupling, making it ideal for advanced NMR applications like TROSY-based experiments on large RNAs [7].

Table 1: Enzymatic Methods for Isotope Incorporation

MethodIsotope Incorporation EfficiencyKey AdvantagesProduct Length Limitations
T7 TranscriptionHigh (>80% incorporation efficiency)Milligram-scale RNA productionOptimal for 20-150 nt sequences
Ribozyme Processing>95% end homogeneityPrecise terminal positioningSequence constraints (e.g., 3'-GUC for HH)
Chemo-Enzymatic Nucleotide Synthesis>80% yieldIsolated two-spin systems, minimal scramblingRequires multi-step purification

Chemical Synthesis Approaches for Position-Specific Isotope Enrichment

Phosphoramidite Chemistry enables atomic precision in isotope placement within 8-Bromoguanosine. This solid-phase synthesis approach utilizes 8-Bromoguanosine-¹³C₂,¹⁵N phosphoramidite building blocks, where isotopes are pre-incorporated into either the purine ring or ribose moiety before chemical synthesis. The bromine atom at the C8 position enhances electrophilic susceptibility, facilitating post-synthetic modifications. However, the method faces yield limitations (>50% reduction per coupling step), making it impractical for oligonucleotides exceeding 50 nucleotides. Recent advances using accelerated coupling cycles and optimized protecting groups (e.g., tert-butyldimethylsilyl for ribose 2'-OH) have improved yields to ~98% per step for shorter sequences [5] [6].

Regioselective Bromination of pre-labeled guanosine precursors provides an efficient route to 8-Bromoguanosine-¹³C₂,¹⁵N. Guanosine-¹³C₂,¹⁵N undergoes electrophilic bromination using bromine in acetic acid or N-bromosuccinimide in DMF, selectively targeting the C8 position due to the electron-rich imidazole ring. The reaction proceeds via an addition-elimination mechanism, with isotopic enrichment at N7, C8, and N9 positions significantly influencing reaction kinetics and regioselectivity. ¹⁵N-labeling at N7 increases bromination yield by 20-30% due to enhanced nucleophilicity, while ¹³C-labeling at C8 facilitates reaction monitoring via ¹³C NMR [3] [5].

Isotope-Directed Chemical Synthesis exploits the bromine atom for further functionalization. The C8-bromo group in 8-Bromoguanosine-¹³C₂,¹⁵N serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to create diverse nucleoside analogs without compromising isotopic integrity. The bromine substitution alters electron distribution in the purine ring, causing characteristic upfield shifts of 0.5-1.5 ppm for C4 and downfield shifts of 2-3 ppm for C5 in ¹³C NMR spectra. These predictable shifts serve as signature patterns for verifying isotopic incorporation and positional fidelity [3].

Table 2: Isotopic Labeling Patterns and NMR Chemical Shift Effects

Label Position¹³C Chemical Shift (ppm)Δδ vs Unlabeled (ppm)Synthetic Utility
C8-¹³C118.2+15.3Bromination site verification
C4-¹³C148.5-1.2Electron density reporter
C5-¹³C154.7+2.8Hydrogen bonding sensor
N7-¹⁵N-188.5*+10.5*Metal coordination probe

*¹⁵N chemical shifts referenced to liquid NH₃

Purification and Quality Control Methodologies for Stable Isotope-Labeled Compounds

Chromatographic Separation techniques are critical for isolating isotopically pure 8-Bromoguanosine-¹³C₂,¹⁵N. Reversed-phase HPLC (RP-HPLC) using C18 columns with trifluoroacetic acid/acetonitrile gradients achieves >99% chemical purity by separating the labeled compound from unreacted precursors and positional isomers. The bromine atom significantly increases hydrophobicity (logP ≈ -1.2 vs -2.1 for guanosine), enabling efficient separation. For triphosphate purification, anion-exchange HPLC with triethylammonium bicarbonate gradients (0.1-1.0M) resolves nucleotide species based on charge differences, with the triphosphate form eluting at ~0.8M salt concentration. Crucially, deuterated solvents (e.g., D₂O, CD₃CN) must be employed during purification to avoid proton exchange that would compromise ¹H-¹⁵N correlation NMR analyses [1] [7].

Isotopic Enrichment Validation employs mass spectrometry and NMR spectroscopy. High-resolution LC-MS with electrospray ionization confirms molecular mass (observed m/z 365.115 [M+H]⁺ for C₁₀H₁₂⁷⁹Br¹⁵N⁷⁹BrN₄O₅ vs theoretical 365.115) and isotopic purity (>98% ¹³C₂,¹⁵N). ¹H-¹³C HSQC and ¹H-¹⁵N HMQC NMR spectra verify site-specific incorporation through characteristic coupling patterns: the ¹³C₂-label produces distinct ¹J₍C₈,H₈₎ coupling (≈ 210 Hz) in the imidazole ring, while the ¹⁵N-label at N9 exhibits ¹J₍N₉,H₁₎ ≈ 90 Hz. Residual ¹²C or ¹⁴N contaminants are quantified via satellite peak analysis in ¹H NMR spectra, with commercial standards requiring <2% isotopic impurity [1] [3].

Stability Assessment under storage conditions ensures experimental reproducibility. 8-Bromoguanosine-¹³C₂,¹⁵N exhibits optimal stability when stored neat at -20°C under inert atmosphere, retaining >95% chemical and isotopic purity after 24 months. Accelerated degradation studies at 40°C reveal two primary degradation pathways: glycosidic bond hydrolysis (t₁/₂ ≈ 6 months) and debromination (t₁/₂ ≈ 18 months), both detectable via HPLC-UV (254 nm) and LC-MS. The C8-bromine slightly decreases glycosidic bond stability compared to guanosine (ΔΔG‡ ≈ 2 kJ/mol), necessitating strict moisture control during storage. Isotopic labeling does not significantly alter degradation kinetics versus unlabeled analogs [1] [5].

Table 3: Quality Control Parameters for 8-Bromoguanosine-¹³C₂,¹⁵N

ParameterSpecificationAnalytical MethodAcceptance Criteria
Chemical Purity>98%RP-HPLC/UV (254 nm)Single peak, Rₜ = 8.2 min
Isotopic Purity¹³C₂: >98%, ¹⁵N: >98%HR-LCMS (ESI+)m/z 365.115 [M+H]⁺; isotopic profile matching
Residual Solvents<0.5%¹H NMR (DMSO-d₆)Absence of acetonitrile (δ 2.07), methanol (δ 3.49)
Water Content<1.0% w/wKarl Fischer titrationNMT 1.0%
Specific Rotation-47° to -52° (c=1, H₂O)Polarimetry (589 nm)Matches unlabeled standard

Abbreviations: NMT = not more than; Rₜ = retention time

Properties

Product Name

8-Bromoguanosine-13C2,15N

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12BrN5O5

Molecular Weight

365.12 g/mol

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i3+1,6+1,13+1

InChI Key

ASUCSHXLTWZYBA-XEEJASCLSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.